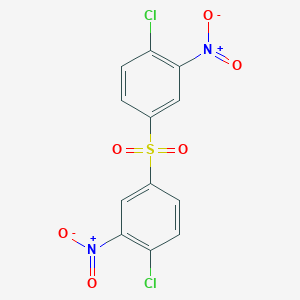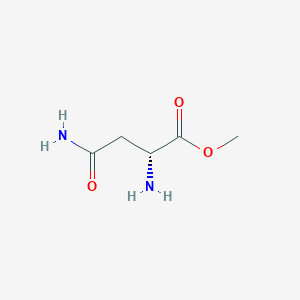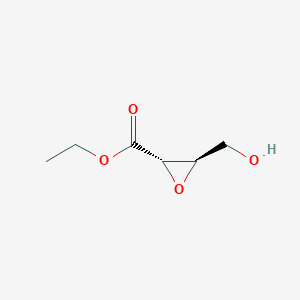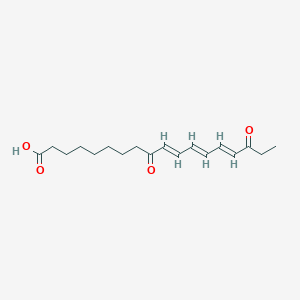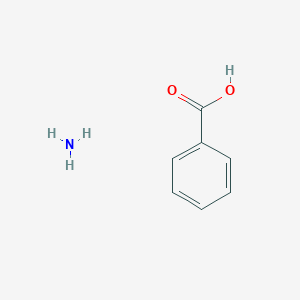
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside, also known as Methyl 4-O-(α-D-mannopyranosyl)-β-D-galactopyranoside or MMHGP, is a synthetic carbohydrate compound that has been widely used in scientific research. MMHGP is a disaccharide derivative of lactose and mannose, and it has a unique structure that makes it an attractive compound for various applications in the field of biochemistry and molecular biology.
Mécanisme D'action
MMHGP exerts its biological effects by binding to specific carbohydrate-binding domains on proteins. The binding of MMHGP to these domains can induce conformational changes in the protein, which can affect its function. MMHGP has been shown to inhibit the activity of various enzymes by binding to their carbohydrate-binding domains.
Biochemical and Physiological Effects
MMHGP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases, proteases, and lipases. MMHGP has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMHGP in lab experiments is its specificity for carbohydrate-binding domains. MMHGP can be used to selectively inhibit the activity of enzymes that contain these domains, without affecting other enzymes. However, one of the limitations of using MMHGP is its relatively low potency compared to other enzyme inhibitors.
Orientations Futures
There are several future directions for MMHGP research. One potential application of MMHGP is in the development of new antibiotics that target bacterial cell wall synthesis. MMHGP has been shown to inhibit the growth of various bacteria, and further research could lead to the development of more potent MMHGP derivatives that could be used as antibiotics. Additionally, MMHGP could be used as a tool for studying the role of carbohydrate-protein interactions in various biological processes, including cancer metastasis and immune response.
Méthodes De Synthèse
MMHGP can be synthesized through a multistep process that involves the reaction of lactose with various reagents. One of the most common methods for MMHGP synthesis is the Koenigs-Knorr reaction, which involves the reaction of lactose with methyl α-D-mannopyranoside in the presence of silver carbonate and iodomethane. The resulting compound is then purified through column chromatography to obtain pure MMHGP.
Applications De Recherche Scientifique
MMHGP has been widely used in scientific research as a probe for studying carbohydrate-protein interactions. Carbohydrate-protein interactions play a crucial role in many biological processes, including cell adhesion, signaling, and immune response. MMHGP has been used to study the binding properties of various proteins, including lectins, antibodies, and enzymes.
Propriétés
| 139978-92-0 | |
Formule moléculaire |
C14H26O11 |
Poids moléculaire |
370.35 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(2-hydroxyethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O11/c1-22-13-11(21)9(19)12(6(4-16)24-13)25-14-10(20)8(18)7(17)5(23-14)2-3-15/h5-21H,2-4H2,1H3/t5-,6-,7-,8+,9-,10+,11-,12+,13-,14-/m1/s1 |
Clé InChI |
JZGDBKNXYMJDJV-FFADNHARSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CCO)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O |
Synonymes |
MDMHG methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



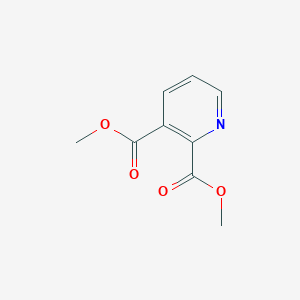
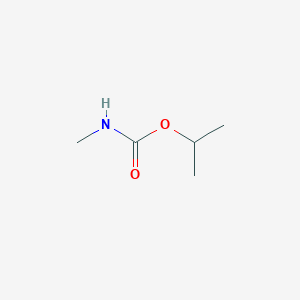
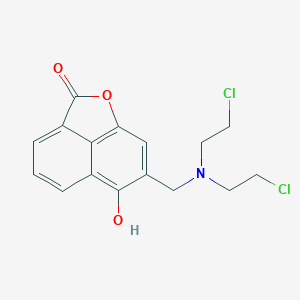
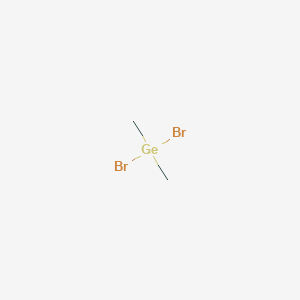
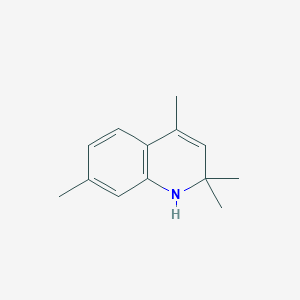
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
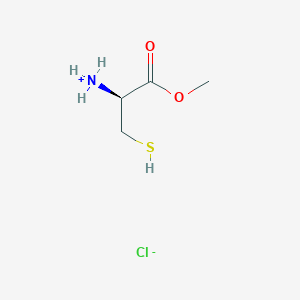
![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
